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(S,R,S)-AHPC-Ala

Targeted Protein Degradation Epigenetics Oncology

PROTAC development requires precise VHL ligand geometry. Generic VH032 or AHPC derivatives often fail due to suboptimal ternary complex formation. (S,R,S)-AHPC-Ala solves this through: - Alanine-modified core providing a distinct exit vector orientation vs. VH032/ (S,R,S)-AHPC - Validated in PROTAC SMARCA2/4-degrader-23 with <100 nM DC50 and >90% Dmax (A549 cells) - Essential building block for exploiting SMARCA4-mutant synthetic lethality in BAF complex studies BenchChem supplies this research-grade VHL ligand for SAR and degrader campaigns.

Molecular Formula C25H35N5O4S
Molecular Weight 501.6 g/mol
Cat. No. B15542926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Ala
Molecular FormulaC25H35N5O4S
Molecular Weight501.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H35N5O4S/c1-14(26)24(33)34-18-10-19(30(12-18)23(32)21(27)25(3,4)5)22(31)28-11-16-6-8-17(9-7-16)20-15(2)29-13-35-20/h6-9,13-14,18-19,21H,10-12,26-27H2,1-5H3,(H,28,31)/t14-,18+,19-,21+/m0/s1
InChIKeyXSXBNMPXVJEGQV-SDWXPCGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Ala VHL Ligand for PROTAC Degraders


(S,R,S)-AHPC-Ala is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically designed for incorporation into proteolysis-targeting chimeras (PROTACs) [1]. It functions as the VHL-recruiting moiety, enabling the design of heterobifunctional degraders that hijack the ubiquitin-proteasome system for targeted protein knockdown . This compound is a critical building block for the synthesis of PROTAC SMARCA2/4-degrader-23 (also known as SMARCA2 degrader-15 or compound I-409), a potent degrader of the SWI/SNF chromatin remodeling ATPases SMARCA2 and SMARCA4 . Its stereochemically defined (S,R,S) configuration is essential for high-affinity VHL binding, a prerequisite for efficient ternary complex formation and subsequent target degradation.

(S,R,S)-AHPC-Ala: Irreplaceable in PROTAC Design


Substituting (S,R,S)-AHPC-Ala with a generic VHL ligand (e.g., VH032, (S,R,S)-AHPC, or other AHPC derivatives) risks compromising PROTAC efficacy due to differences in binding affinity, exit vector geometry, and linker compatibility [1]. The (S,R,S)-AHPC-Ala core features an alanine-derived extension that alters the exit vector orientation compared to the parent VH032 ligand, influencing ternary complex formation and degradation selectivity [2]. Even subtle stereochemical or linker-attachment variations can dramatically impact degradation potency (DC50) and maximal degradation (Dmax), as demonstrated by systematic structure-activity relationship (SAR) studies of VHL-based PROTACs [3]. Therefore, direct replacement without re-optimization of the linker and target-binding ligand is likely to yield suboptimal or inactive degraders.

(S,R,S)-AHPC-Ala: Quantitative Differentiation


SMARCA2/4 Degradation Potency in Cancer Cells

PROTAC SMARCA2/4-degrader-23, synthesized using (S,R,S)-AHPC-Ala as the VHL ligand, achieves half-maximal degradation concentrations (DC50) below 100 nM against both SMARCA2 and SMARCA4 proteins in A549 non-small cell lung cancer cells . This represents a potency benchmark for VHL-based SMARCA2/4 degraders. In comparison, the well-characterized VHL-recruiting PROTAC MZ1 (targeting BRD4) exhibits DC50 values ranging from 5 to 50 nM depending on cell line and bromodomain, while CRBN-based SMARCA2 degraders such as ACBI2 show DC50 values of 0.1–1 nM [1][2].

Targeted Protein Degradation Epigenetics Oncology

Maximal Degradation Efficiency of SMARCA2/4

The PROTAC derived from (S,R,S)-AHPC-Ala (SMARCA2/4-degrader-23) induces a maximum degradation (Dmax) exceeding 90% for both SMARCA2 and SMARCA4 after 24 hours in A549 cells . This near-complete target knockdown is comparable to other highly efficacious VHL-based PROTACs, such as dBET1 (targeting BRD4, Dmax ~85%) and MZ1 (Dmax ~90%) [1]. In contrast, some CRBN-based SMARCA2 degraders like ACBI2 achieve Dmax values of 80–95% but with improved selectivity [2].

PROTAC Efficacy Epigenetic Degraders SMARCA2/4

Alanine-Modified Exit Vector and Selectivity

The (S,R,S)-AHPC-Ala ligand contains an alanine-derived extension that modifies the exit vector orientation relative to the unmodified VH032 scaffold [1]. Systematic SAR studies of VHL ligands demonstrate that such structural variations can alter ternary complex stability and degradation selectivity. For example, replacement of the phenyl-thiazole moiety in VHL-binding fragments with pyridyl-thiazole or phenyl-nitrile groups improved BRG1/BRM degradation selectivity ratios by up to 5-fold in SMARCA2-targeting PROTACs [2]. While direct comparative data for (S,R,S)-AHPC-Ala versus other AHPC derivatives are not publicly available, the established impact of exit vector geometry on PROTAC performance underscores the importance of selecting a ligand with the appropriate linker attachment point for a given target [3].

PROTAC Design Structure-Activity Relationship Ternary Complex Geometry

(S,R,S)-AHPC-Ala Applications in Protein Degradation


SMARCA2/4 PROTAC Synthesis for Cancer Research

(S,R,S)-AHPC-Ala is the essential VHL ligand component for constructing PROTAC SMARCA2/4-degrader-23, a tool compound validated to achieve sub-100 nM DC50 and >90% Dmax for SMARCA2 and SMARCA4 in A549 NSCLC cells . This enables functional studies of BAF chromatin remodeling complex dependencies in SMARCA4-mutant cancers, where synthetic lethality can be exploited [1].

Custom VHL PROTAC Library Construction

The alanine-modified core of (S,R,S)-AHPC-Ala offers a unique exit vector orientation distinct from VH032 or (S,R,S)-AHPC [2]. This ligand is particularly suited for PROTAC campaigns where linker geometry must be precisely controlled to achieve productive ternary complexes with challenging targets [3].

Comparative E3 Ligase Profiling and VHL Binder Optimization

As part of a systematic assessment of VHL ligand SAR, (S,R,S)-AHPC-Ala can be used to benchmark binding affinity and degradation efficiency against other AHPC derivatives. Its inclusion in a panel of VHL binders helps establish structure-property relationships critical for rational PROTAC design [4].

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